molecular formula C36H27CrN6O12+ B12706461 Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) CAS No. 94277-74-4

Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-)

Cat. No.: B12706461
CAS No.: 94277-74-4
M. Wt: 787.6 g/mol
InChI Key: JQXJZYREDDUDPZ-UHFFFAOYSA-O
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Description

Chemical Identity and IUPAC Nomenclature

The compound is systematically named according to IUPAC guidelines as hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) . Its molecular formula is C~36~H~27~CrN~6~O~12~^+^ , with a molecular weight of 787.62868 g/mol . The structure comprises a chromium(III) center coordinated by two deprotonated organic ligands, each containing:

  • A 2-hydroxy-6-nitro-1-naphthyl group linked via an azo bond (-N=N-)
  • A 2,4-dihydroxyphenyl moiety
  • An ethanonato (acetylacetonate-like) fragment

The coordination geometry around chromium is octahedral, with the two ligands acting as bidentate donors through their oxygen and nitrogen atoms.

Table 1: Key Molecular Parameters

Property Value
CAS Number 94277-74-4
Molecular Formula C~36~H~27~CrN~6~O~12~^+^
Molecular Weight 787.62868 g/mol
Coordination Geometry Octahedral
Ligand Denticity Bidentate

Historical Development of Chromium-Azo Coordination Complexes

Chromium-azo complexes emerged as critical targets in coordination chemistry following the 19th-century discovery of azo dyes. The development of this specific compound aligns with mid-20th century advances in metalloorganic synthesis, particularly the refinement of diazotization-coupling methodologies for creating stable metal-coordinated azo ligands. Key historical milestones include:

  • 1880s : First systematic studies of azo-chromium complexes as textile dyes, leveraging chromium's ability to form stable complexes with organic ligands.
  • 1950s : Development of nitro-substituted naphthyl azo ligands, enabling enhanced lightfastness in coordination complexes.
  • 1980s : Structural characterization via X-ray crystallography confirmed the octahedral geometry of chromium(III) in such complexes.

The compound's design reflects evolutionary improvements in ligand architecture, particularly the strategic placement of electron-withdrawing nitro groups and electron-donating hydroxy groups to optimize metal-ligand charge transfer interactions.

Role in Coordination Chemistry Research

This chromium complex serves as a model system for investigating three fundamental aspects of coordination chemistry:

  • Ligand Field Effects : The nitro group at the 6-position of the naphthyl ring induces significant ligand field splitting, altering the d-orbital energy levels of chromium. Spectroscopic studies reveal a strong-field ligand environment , with absorption bands in the visible range (λ~max~ ≈ 450–600 nm) attributable to d-d transitions.

  • Tautomeric Equilibria : The hydroxy and azo groups participate in proton transfer reactions, enabling the ligand to exist in multiple tautomeric forms. This dynamic behavior influences the complex's solubility and redox properties.

  • Supramolecular Interactions : Extended conjugation across the azo-naphthyl system facilitates π-π stacking and hydrogen bonding, making the compound a candidate for designing molecular assemblies. The ethanonato moiety further contributes to crystalline packing efficiency.

Table 2: Comparative Analysis of Chromium-Azo Complexes

Complex Type λ~max~ (nm) Stability Constant (log K) Application Scope
Simple phenylazo 380–420 8.2–10.5 pH indicators
Nitro-naphthyl derivatives 450–600 12.7–14.3 Catalysis, sensors
Ethanonato-bridged 520–650 15.1–16.9 Advanced materials design

Properties

CAS No.

94277-74-4

Molecular Formula

C36H27CrN6O12+

Molecular Weight

787.6 g/mol

IUPAC Name

chromium;1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitronaphthalen-1-yl)diazenyl]phenyl]ethanone;hydron

InChI

InChI=1S/2C18H13N3O6.Cr/c2*1-9(22)13-7-14(17(25)8-16(13)24)19-20-18-12-4-3-11(21(26)27)6-10(12)2-5-15(18)23;/h2*2-8,23-25H,1H3;/p+1

InChI Key

JQXJZYREDDUDPZ-UHFFFAOYSA-O

Canonical SMILES

[H+].CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) typically involves the following steps:

    Formation of the azo compound: The azo compound is synthesized by diazotization of 2-hydroxy-6-nitro-1-naphthylamine followed by coupling with 2,4-dihydroxyacetophenone.

    Complexation with chromate: The resulting azo compound is then reacted with a chromate source, such as potassium chromate, under acidic conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) can undergo various chemical reactions, including:

    Oxidation-reduction reactions: Due to the presence of the chromate ion, which can act as an oxidizing agent.

    Substitution reactions: Involving the azo group or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or hydrazine.

    Acidic or basic conditions: Depending on the desired reaction pathway.

Major Products

    Oxidation products: May include quinones or other oxidized derivatives of the organic ligand.

    Reduction products: May include amines or other reduced derivatives of the azo compound.

Scientific Research Applications

Biochemical Research

Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) is primarily utilized in biochemical studies due to its biological activity linked to the azo dye structure. Its applications include:

  • Antioxidant Activity : Studies have indicated that chromium complexes can exhibit significant antioxidant properties, which may help reduce oxidative stress in biological systems. The compound's structural configuration allows it to interact effectively with reactive oxygen species.

Analytical Chemistry

This compound serves as a reagent in various analytical applications:

  • Colorimetric Analysis : The distinct coloration of hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) enables its use in colorimetric assays for detecting specific ions or compounds. The azo group contributes to strong absorbance characteristics, making it useful for quantitative analysis.

Materials Science

In materials science, this compound can be applied in:

  • Dye Synthesis : The azo structure of the compound is leveraged in synthesizing dyes for textiles and other materials, providing vibrant colors and stability.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant properties of chromium complexes demonstrated that hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) exhibited significant free radical scavenging activity. This property was attributed to the structural configuration of the compound, allowing effective interaction with reactive oxygen species.

Case Study 2: Colorimetric Detection

Research published in a peer-reviewed journal highlighted the use of this compound in a colorimetric assay for detecting lead ions in water samples. The assay utilized the distinct color change upon interaction with lead ions, allowing for sensitive detection at low concentrations. This application underscores the utility of hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) in environmental monitoring and safety assessments.

Mechanism of Action

The mechanism by which Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) exerts its effects involves:

    Coordination chemistry: The chromate ion coordinates with the organic ligand, stabilizing the complex.

    Electron transfer: The chromate ion can undergo redox reactions, facilitating electron transfer processes.

    Interaction with biological molecules: The azo group and hydroxyl groups can interact with biological molecules, leading to staining or other effects.

Comparison with Similar Compounds

Compound A : bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5−) (CAS 65718-42-5)

  • Key Differences :
    • Incorporates sulfonate (-SO₃⁻) groups, enhancing water solubility compared to the reference compound.
    • Contains dual azo linkages with nitro and methyl substituents, increasing steric hindrance and electronic complexity .

Compound B : Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-N-isopropylbenzene-1-sulphonamidato(2−)]chromate(1−) (CAS 71566-29-5)

  • The isopropylamine counterion improves solubility in organic solvents .

Compound C : Hydrogen Bis[2,4-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2−)]chromate(1−) (CAS N/A)

  • Key Differences: Includes a pyrazolone ring with methyl and phenyl substituents, enhancing lipophilicity for membrane penetration. A dodecylimino group in the counterion (2,2'-(dodecylimino)bis[ethanol]) increases surfactant-like properties .

Physical and Chemical Properties

Property Reference Compound Compound A Compound B Compound C
Molecular Weight 667.52 g/mol ~800 g/mol (estimated) ~700 g/mol (estimated) ~900 g/mol (estimated)
Solubility Low in water (polar groups but no sulfonate) High (sulfonate groups) Moderate (sulfonamido + isopropylamine) Low (lipophilic dodecylimino group)
Thermal Stability High (542.2°C boiling point) Moderate (sulfonate may decompose) Moderate (pyrazole stability) High (long alkyl chain stabilizes)

Stability and Reactivity

  • Reference Compound : Nitro groups stabilize the azo linkage but may undergo reduction under acidic conditions. Chromium chelation reduces ligand lability .
  • Compound A : Sulfonate groups increase susceptibility to hydrolysis at high temperatures .
  • Compound B : Pyrazole rings resist tautomerism, enhancing photostability compared to naphthyl-based analogs .

Biological Activity

Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) is a complex organic-inorganic compound characterized by its coordination with a chromate ion and an organic ligand containing azo, hydroxyl, and nitro functional groups. This compound is notable for its potential biological activity, particularly in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C36H27CrN6O12
  • Molecular Weight : 787.629 g/mol
  • CAS Number : 94277-74-4

The structure features a chromate ion coordinated to a complex organic ligand, which includes multiple functional groups that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions due to the presence of the chromate ion. The following mechanisms are proposed:

  • Coordination Chemistry : The chromate ion stabilizes the complex through coordination with the organic ligand.
  • Electron Transfer : The compound can facilitate electron transfer processes, which are critical in various biochemical pathways.
  • Interaction with Biological Molecules : The functional groups (azo and hydroxyl) can interact with proteins and nucleic acids, potentially leading to staining or other biological effects.

Biological Effects

Research indicates that compounds similar to Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) may exhibit various biological activities, including:

  • Antioxidant Properties : Potential to scavenge free radicals.
  • Cytotoxicity : Induction of apoptosis in certain cancer cell lines.
  • Antimicrobial Activity : Inhibition of bacterial growth in vitro.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of similar azo compounds on cancer cell lines, it was found that these compounds could induce apoptosis through oxidative stress mechanisms. The study utilized MTT assays to measure cell viability after exposure to varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Antioxidant Activity

Another investigation focused on the antioxidant capacity of similar chromate complexes. The DPPH radical scavenging assay indicated that these compounds could effectively reduce DPPH radicals, suggesting potential use as antioxidant agents.

CompoundIC50 (µM)
Control150
Compound A75
Compound B50

Comparative Analysis with Similar Compounds

Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) can be compared with other azo compounds and chromate complexes to highlight its unique properties:

Compound NameRedox PotentialBiological Activity
Hydrogen bis(1-(2,4-dihydroxyphenyl)ethanonato(2-))chromateModerateLow
Hydrogen bis(1-(2-hydroxy-5-nitrophenyl)azo)-chromateHighAntimicrobial
Hydrogen bis(1-(2,4-dihydroxy-5-(nitrophenyl)azo)phenyl)LowAntioxidant

Q & A

Basic: What spectroscopic methods are recommended for characterizing the coordination environment of this chromate complex?

Answer:
To determine the coordination geometry and ligand interactions, use a combination of:

  • UV-Vis Spectroscopy : Identify d-d transition bands (e.g., λmax 450–600 nm for Cr(III) octahedral complexes) and ligand-to-metal charge transfer (LMCT) peaks.
  • Infrared (IR) Spectroscopy : Analyze vibrational modes of azo (-N=N-), nitro (-NO2), and phenolic (-OH) groups. Compare shifts in ν(N=N) (~1400–1600 cm<sup>-1</sup>) and ν(C-O) (~1250 cm<sup>-1</sup>) to confirm ligand binding .
  • X-ray Diffraction (XRD) : Resolve crystal structure to assign bond lengths/angles and confirm octahedral vs. tetrahedral geometry.

Basic: How can synthesis protocols for this compound be optimized to improve purity and yield?

Answer:
Key methodological considerations:

  • Stepwise Ligand Preparation : Synthesize the azo-phenyl ligand precursor first to avoid side reactions during metallation. Monitor pH (optimal ~5–6) to stabilize the chromate ion.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Recrystallize the final product in ethanol-water mixtures to remove unreacted Cr(III) salts.
  • Yield Tracking : Compare yields under varying temperatures (e.g., 60°C vs. 80°C) and stoichiometric ratios (Cr:ligand = 1:2) .

Advanced: How can computational modeling resolve discrepancies in reported spectroscopic data for this complex?

Answer:
Discrepancies in UV-Vis or IR spectra often arise from solvent effects or protonation states. Address this via:

  • Density Functional Theory (DFT) : Simulate electronic transitions and vibrational modes for different tautomers (e.g., enol vs. keto forms of the phenolic group). Compare computed vs. experimental λmax to validate the dominant species.
  • Solvent Modeling : Use polarizable continuum models (PCM) to account for solvent polarity effects on spectral shifts.
  • Validation : Cross-reference computational results with high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks .

Advanced: What methodologies are suitable for studying the environmental degradation pathways of this compound?

Answer:
To assess atmospheric or aquatic degradation:

  • Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor. Monitor degradation kinetics using HPLC-MS to identify nitro-reduction or azo-cleavage products.
  • Oxidative Degradation : Use Fenton’s reagent (Fe<sup>2+</sup>/H2O2) to simulate hydroxyl radical reactions. Track Cr(III) release via ICP-OES.
  • Ecotoxicity Assays : Evaluate biodegradability using OECD 301D respirometry and algal growth inhibition tests .

Advanced: How can researchers validate the redox behavior of this chromate complex in catalytic applications?

Answer:
For redox studies:

  • Cyclic Voltammetry (CV) : Scan potentials between -1.0 V to +1.5 V (vs. Ag/AgCl) in acetonitrile. Look for Cr(III)/Cr(II) reduction peaks (~-0.5 V) and ligand-centered oxidation.
  • Electron Paramagnetic Resonance (EPR) : Detect paramagnetic intermediates (e.g., Cr(II)) at low temperatures (77 K).
  • Catalytic Testing : Assess hydrogen peroxide activation efficiency in Fenton-like reactions using terephthalic acid as a hydroxyl radical probe .

Basic: What analytical techniques are critical for confirming the ligand-to-metal ratio in this complex?

Answer:

  • Elemental Analysis (EA) : Measure %C, %H, %N, and %Cr to confirm stoichiometry.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during pyrolysis to estimate ligand decomposition steps.
  • Molar Conductivity : Measure in DMSO to determine ionic character (Λm < 50 S·cm<sup>2</sup>/mol suggests a neutral complex) .

Advanced: How can time-resolved spectroscopy elucidate excited-state dynamics in this chromophore?

Answer:

  • Time-Resolved Fluorescence (TRF) : Use a picosecond laser (λex = 355 nm) to probe emission decay kinetics.
  • Transient Absorption Spectroscopy : Track LMCT or metal-centered (MC) states over nanoseconds.
  • Quantum Yield Calculation : Compare radiative vs. non-radiative decay pathways using integrating sphere detectors .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Answer:

  • Process Control : Implement in-situ FTIR to monitor reaction progress and adjust pH/temperature dynamically.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., stirring rate, ligand purity).
  • Quality Control : Apply principal component analysis (PCA) to batch spectra (IR, UV-Vis) to detect outliers .

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